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CpIMPDH-IN-C64

Structural biology X-ray crystallography Fragment-based drug design

CpIMPDH-IN-C64, also known as C64, is a benzimidazole-based small-molecule inhibitor of inosine 5′-monophosphate dehydrogenase from Cryptosporidium parvum (CpIMPDH). Its IUPAC name is N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide.

Molecular Formula C18H13BrN4OS
Molecular Weight 413.29
Cat. No. B1192502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpIMPDH-IN-C64
SynonymsC64;  C 64;  C-64;  CpIMPDH-IN-C64;  CpIMPDH IN-C64;  CpIMPDH IN C64
Molecular FormulaC18H13BrN4OS
Molecular Weight413.29
Structural Identifiers
SMILESO=C(NC1=CC=C(Br)C=C1)CN2C3=CC=CC=C3N=C2C4=NC=CS4
InChIInChI=1S/C18H13BrN4OS/c19-12-5-7-13(8-6-12)21-16(24)11-23-15-4-2-1-3-14(15)22-17(23)18-20-9-10-25-18/h1-10H,11H2,(H,21,24)
InChIKeyGUHIASUSWSGRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CpIMPDH-IN-C64 (C64): A Foundational Benzimidazole Inhibitor of Cryptosporidium IMPDH for Structural Biology and Drug Discovery


CpIMPDH-IN-C64, also known as C64, is a benzimidazole-based small-molecule inhibitor of inosine 5′-monophosphate dehydrogenase from Cryptosporidium parvum (CpIMPDH). Its IUPAC name is N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide [1]. C64 was developed as part of a structure-activity relationship (SAR) program targeting the guanine nucleotide biosynthetic pathway of C. parvum, a waterborne parasite lacking purine salvage enzymes [2]. The compound is distinguished by its foundational role in solving the first crystal structure of CpIMPDH in complex with an inhibitor, which revealed the structural basis of parasite selectivity over human IMPDH2 and enabled the rational design of more potent analogs [1][3].

Why CpIMPDH-IN-C64 Cannot Be Substituted by Other In-Class Benzimidazole or IMPDH Inhibitors


The benzimidazole-based CpIMPDH inhibitor series exhibits profound structure-dependent variations in both enzyme potency and cellular selectivity that prevent simple analog substitution. The parent compound C (IC50 = 1200 nM) served as the screening hit, while systematic SAR optimization produced C64 (IC50 = 28 nM) and further analogs such as C90 (IC50 = 7 nM) and C97 (IC50 = 8 nM) [1]. Despite being less potent at the enzyme level than C90 or C97, C64 uniquely provides the only available co-crystal structure containing a bromine atom for anomalous dispersion phasing, making it irreplaceable as a structural biology tool compound [2]. Moreover, cellular selectivity profiles diverge significantly within the series: C64 demonstrates >73-fold selectivity in the T. gondii surrogate model compared to only 9-fold for C90, highlighting that enzyme potency alone does not predict cellular target engagement [1]. Simply substituting a more potent analog would sacrifice the crystallographic utility and may introduce unforeseen off-target effects in cellular assays.

Quantitative Differentiation Evidence for CpIMPDH-IN-C64 Against Closest Analogs and Comparators


First and Foundational Co-Crystal Structure of CpIMPDH with an Inhibitor: Bromine-Enabled Experimental Phasing

C64 is the only benzimidazole-based CpIMPDH inhibitor for which a co-crystal structure with the enzyme has been solved and deposited in the PDB (entry 3KHJ, 2.8 Å resolution). The bromine atom at the 4-position of the aniline ring was specifically selected for crystallization because it enabled bromine K-edge anomalous dispersion phasing, allowing unambiguous assignment of the inhibitor orientation within the binding site [1]. This structure revealed the key molecular interactions—including Ser22′, Pro26′, and Ala165—that account for the selectivity of C64 for the parasite enzyme over human IMPDH2 and also identified a cavity adjacent to the bromoaniline moiety that guided subsequent optimization [1][2]. In contrast, more potent analogs such as C90 (IC50 = 7 nM) and C97 (IC50 = 8 nM) lack deposited co-crystal structures, limiting their utility as structural biology probes [3].

Structural biology X-ray crystallography Fragment-based drug design Tool compound

43-Fold Improvement in Enzyme Inhibitory Potency Over Parent Compound C

C64 demonstrates a 43-fold improvement in CpIMPDH inhibitory potency relative to the parent screening hit, compound C. Both compounds were evaluated in the same fluorescence-based NADH production assay monitoring CpIMPDH enzymatic activity [1]. The 4-bromophenyl substitution in C64 replaces the 4-methoxyphenyl group of compound C, establishing a key SAR principle that electron-withdrawing para-substituents on the aniline ring substantially enhance potency [1][2].

Enzyme inhibition Structure-activity relationship Lead optimization Benzimidazole

>1,400-Fold Selectivity for Parasite IMPDH Over Human IMPDH2

C64 exhibits robust selectivity for the parasite IMPDH enzyme over its human counterpart. In head-to-head enzyme assays, C64 inhibited CpIMPDH with an IC50 of 28 ± 9 nM, while displaying ≤10% inhibition of human IMPDH2 at 5 μM, corresponding to an estimated IC50 of ≥40,000 nM for the human enzyme [1]. This selectivity window (>1,400-fold) is critical for minimizing host toxicity and is substantially larger than that of the parent compound C (~167-fold) [1]. The structural basis for this selectivity was elucidated from the C64 co-crystal structure, which revealed that specific residues in the inhibitor binding site (Ser22′, Pro26′, Ala165) are divergent between CpIMPDH and human IMPDH2 [1][2].

Selectivity Host-pathogen discrimination Off-target liability Therapeutic index

Cellular Selectivity in T. gondii Surrogate Model: >73-Fold Window Superior to Optimized Analog C90

In the T. gondii surrogate infection model—where wild-type T. gondii expresses a eukaryotic IMPDH resistant to CpIMPDH inhibitors, and a transgenic strain (Toxo/CpIMPDH) depends on CpIMPDH for guanine nucleotide biosynthesis—C64 demonstrates a cellular selectivity window (>73-fold) that is markedly superior to that of the more enzyme-potent analog C90 (9-fold) [1]. Notably, C64 showed no measurable effect on wild-type T. gondii at concentrations up to 23 μM (EC50 > 23 μM), while inhibiting the CpIMPDH-dependent strain with an EC50 of 0.3 ± 0.1 μM [1]. This indicates that despite C90's 4-fold greater enzyme potency (7 nM vs. 28 nM), C64 achieves approximately 8-fold better discrimination between parasite and host IMPDH at the cellular level.

Cellular target engagement Parasite selectivity Toxoplasma gondii model Surrogate screening

In Vitro Antiparasitic Activity Approximately Two Orders of Magnitude More Potent Than Paromomycin Against C. parvum

C64 was evaluated in an in vitro C. parvum infection model and demonstrated antiparasitic activity that is approximately two orders of magnitude more potent than paromomycin, the standard-of-care comparator for anticryptosporidial activity [1]. C64 achieved an EC50 of 0.7 ± 0.2 μM in the C. parvum infection assay, compared to literature paromomycin EC50 values of 65–130 μM [1]. This translates to a 93- to 186-fold improvement in antiparasitic potency. Similar potency was observed for other advanced benzimidazole analogs (C84, C90, C97), indicating that the benzimidazole scaffold as a class substantially outperforms the current clinical benchmark [1].

Antiparasitic efficacy Cryptosporidium parvum In vitro infection model Paromomycin

Structural Basis for Further Optimization: Cavity Adjacent to Bromoaniline Moiety Enabled Rational Design of Sub-nanomolar Inhibitors

The C64 co-crystal structure (PDB 3KHJ) revealed the presence of an unoccupied cavity adjacent to the 4-bromoaniline ring within the CpIMPDH active site, which was not evident from modeling or the unliganded enzyme structure [1]. This cavity directly informed the design of bulkier substituents that could occupy this space, leading to analogs C90 (2-naphthyl, IC50 = 7 nM) and C97 (2-naphthyl variant, IC50 = 8 nM) that gained approximately 4-fold additional potency through cavity filling [1][2]. The bromine atom of C64 served a dual purpose: as a crystallographic marker for anomalous dispersion phasing and as a steric probe defining the cavity dimensions, a feature not available in chloro- or methoxy-substituted analogs [1].

Structure-based drug design Fragment elaboration Binding site cavity Lead optimization

Recommended Research and Procurement Scenarios for CpIMPDH-IN-C64 Based on Quantitative Evidence


Co-Crystallography and Competitive Binding Studies Requiring a Validated Reference Ligand

C64 is the only benzimidazole-series inhibitor with a deposited CpIMPDH co-crystal structure (PDB 3KHJ, 2.8 Å), making it the essential reference ligand for any structural biology campaign involving this target. Its bromine atom provides a unique anomalous scattering signal that can be leveraged for experimental phasing of novel inhibitor complexes. Procurement is indicated when: (a) solving co-crystal structures of new CpIMPDH inhibitors using molecular replacement with 3KHJ as the search model; (b) conducting competitive soaking experiments where C64 displacement can be monitored by the loss of bromine anomalous signal; (c) performing fragment-based screening where C64 serves as a pharmacophoric reference defining key binding interactions with Ser22′, Pro26′, and Ala165 [1][2].

Cellular Target Engagement Studies Requiring High On-Target Selectivity Over Host IMPDH

For cell-based experiments where unambiguous attribution of antiparasitic effects to CpIMPDH inhibition is critical, C64 provides the optimal selectivity window (>73-fold in the T. gondii model) among benzimidazole inhibitors [1]. Despite the availability of more enzyme-potent analogs (C90, C97), C64's superior cellular discrimination between parasite and host IMPDH makes it the preferred choice for: (a) chemical biology studies correlating enzyme occupancy with phenotypic antiparasitic effects; (b) control experiments distinguishing CpIMPDH-dependent from CpIMPDH-independent antiparasitic mechanisms; and (c) selectivity profiling against mammalian cell lines where host IMPDH2 inhibition would confound results [1].

SAR Benchmarking and Pharmacophore Validation in Benzimidazole-Based Inhibitor Optimization

Medicinal chemistry programs building upon the benzimidazole CpIMPDH scaffold should procure C64 as the key reference compound for benchmarking new analogs. Its well-characterized profile—enzyme IC50 = 28 nM, >1,400-fold human selectivity, 43-fold improved over parent C, and structurally defined binding mode—provides a rigorous comparator for evaluating whether new modifications genuinely improve upon an established baseline [1][2]. The bromine atom also serves as a convenient analytical handle (distinct isotopic pattern by mass spectrometry) for monitoring compound integrity and confirming identity in analog libraries [1].

Antiparasitic Drug Discovery Using C. parvum In Vitro Infection Models

For laboratories screening compounds against C. parvum in vitro, C64 offers a potency benchmark (EC50 = 0.7 μM) that is approximately two orders of magnitude superior to paromomycin (EC50 = 65–130 μM), the historical standard [1]. C64 can serve as a positive control in C. parvum growth inhibition assays, establishing the expected sensitivity of the assay system to IMPDH-targeted intervention. Its demonstrated activity in both the T. gondii surrogate model and authentic C. parvum infection model validates it as a cross-model reference compound, enabling direct comparison of results across different antiparasitic assay platforms [1].

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